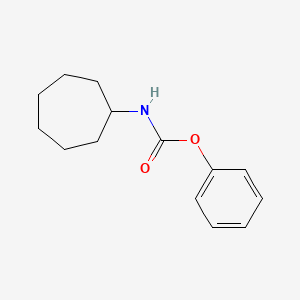
phenyl N-cycloheptylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-cycloheptylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by a phenyl group attached to a carbamate moiety, which is further linked to a cycloheptyl group. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-cycloheptylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with cycloheptylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under mild conditions. The reaction can be represented as follows:
[ \text{Phenyl Isocyanate} + \text{Cycloheptylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as tin or indium triflate, can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-cycloheptylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to yield phenol and cycloheptylamine.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the phenyl or cycloheptyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: Phenol and cycloheptylamine.
Oxidation: Phenolic derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Phenyl N-cycloheptylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mechanism of Action
Phenyl N-cycloheptylcarbamate can be compared with other carbamates, such as phenyl N-cyclohexylcarbamate and phenyl N-cyclopentylcarbamate. While these compounds share a similar core structure, the size and shape of the cycloalkyl group influence their chemical properties and reactivity. This compound is unique due to its larger cycloheptyl group, which can affect its steric interactions and binding affinity in biological systems.
Comparison with Similar Compounds
- Phenyl N-cyclohexylcarbamate
- Phenyl N-cyclopentylcarbamate
- Phenyl N-cyclobutylcarbamate
Properties
IUPAC Name |
phenyl N-cycloheptylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWDQOMUGUZXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














